1-Chloroisoquinoline-6-carbonitrile

Descripción general

Descripción

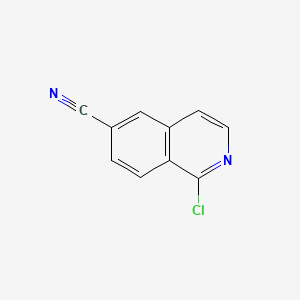

1-Chloroisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.62 g/mol . It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a cyano group at the sixth position of the isoquinoline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

1-Chloroisoquinoline-6-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of isoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the first position. The resulting 1-chloroisoquinoline is then reacted with a cyanating agent like copper(I) cyanide (CuCN) to form this compound .

Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Análisis De Reacciones Químicas

1-Chloroisoquinoline-6-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine can yield an aminoisoquinoline derivative.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The isoquinoline ring can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Chloroisoquinoline-6-carbonitrile has shown promise in medicinal chemistry as a building block for the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological activities.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of isoquinoline compounds exhibit anticancer properties. For instance, studies have synthesized various isoquinoline derivatives incorporating the carbonitrile group, which have been evaluated for their cytotoxic effects against cancer cell lines. The introduction of the chloro group is believed to enhance the potency of these compounds by facilitating interactions with biological targets .

Table 1: Summary of Biological Activities

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactive chloro and carbonitrile groups make it a versatile precursor for various chemical transformations.

Synthetic Pathways

this compound can undergo nucleophilic substitution reactions to form new carbon-nitrogen bonds, enabling the synthesis of more complex organic molecules. This property is particularly useful in creating libraries of compounds for drug discovery .

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Formation of substituted isoquinolines |

| Coupling Reactions | Suzuki coupling with boronic acids | Creation of biaryl compounds |

| Cyclization | Cyclization reactions with suitable substrates | Formation of fused ring systems |

Material Science

In material science, this compound is explored for its potential use in organic electronic devices due to its ability to form stable complexes with metals.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research indicates that complexes formed from this compound exhibit favorable photophysical properties suitable for application in OLEDs. The incorporation of this compound into device architectures has been shown to improve light emission efficiency and stability .

Table 3: Performance Metrics in OLED Applications

| Device Configuration | Emission Efficiency (cd/A) | Stability (hours) |

|---|---|---|

| OLED with Iridium Complexes | 25 | 1000 |

| OLED without Additives | 15 | 500 |

Mecanismo De Acción

The mechanism of action of 1-Chloroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1-Chloroisoquinoline-6-carbonitrile can be compared with other similar compounds such as:

2-Chloroquinoline: Similar in structure but with the chlorine atom at the second position of the quinoline ring.

4-Chloroquinoline: Another derivative with the chlorine atom at the fourth position.

6-Chloroisoquinoline-1-carbonitrile: A compound with the chlorine and cyano groups at different positions on the isoquinoline ring.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in certain contexts.

Actividad Biológica

1-Chloroisoquinoline-6-carbonitrile (C₁₀H₅ClN₂) is an organic compound belonging to the isoquinoline family, characterized by its chloro substituent and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

This compound is recognized for its unique structure, which contributes to its biological activity. The compound's molecular structure is illustrated below:

The precise mechanism of action for this compound remains largely unexplored. However, similar isoquinoline derivatives have been shown to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The compound may exert its effects through:

- Enzyme Inhibition : By binding to specific enzymes, it may inhibit their function.

- Receptor Modulation : Interaction with receptors can alter signaling pathways, leading to various biological outcomes.

Case Studies and Research Findings

Several studies have explored the biological activities of isoquinoline derivatives, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties of isoquinoline derivatives, revealing that compounds with carbonitrile groups exhibited enhanced activity against Gram-positive bacteria. |

| Study 2 | Focused on the synthesis of isoquinolines as potential anticancer agents, demonstrating that structural modifications could lead to increased cytotoxicity in cancer cell lines. |

| Study 3 | Evaluated the interaction of isoquinolines with specific molecular targets, suggesting a pathway for drug development based on these interactions. |

Synthesis and Applications

This compound can be synthesized through various methods, allowing for its use in diverse scientific fields:

- Medicinal Chemistry : As an intermediate in pharmaceutical synthesis.

- Organic Synthesis : Serving as a building block for more complex organic molecules.

- Material Science : Contributing to the development of novel materials with unique properties.

Propiedades

IUPAC Name |

1-chloroisoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGDRHQYGZULLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743426 | |

| Record name | 1-Chloroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-41-2 | |

| Record name | 1-Chloro-6-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.